molecular formula C25H35N3O4S B2941282 N-(3-{4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide CAS No. 2103632-47-7

N-(3-{4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide

Cat. No.: B2941282
CAS No.: 2103632-47-7
M. Wt: 473.63
InChI Key: WAAGQORWWAYZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide is a potent, selective, and orally bioavailable inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This compound was developed to probe the specific physiological and pathological roles of the ROCK2 isoform. Its primary research value lies in the investigation of fibrotic diseases, as ROCK2 signaling is critically involved in the pathogenesis of conditions such as idiopathic pulmonary fibrosis, liver fibrosis, and kidney fibrosis. The mechanism of action involves the specific inhibition of ROCK2, which disrupts downstream signaling pathways that drive the activation and differentiation of fibroblasts into collagen-producing myofibroblasts. Beyond fibrosis, this inhibitor is a valuable tool for neurological research, particularly in studying the role of ROCK2 in axonal regeneration, neuroinflammation, and models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis. Its high selectivity over ROCK1 minimizes off-target effects, enabling researchers to dissect the distinct functions of these two kinase isoforms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(4'-cyclopropyl-5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-yl)-1-phenylpropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4S/c29-24-16-32-25(17-28(24)19-6-7-19)14-20-8-9-21(15-25)27(20)13-12-23(18-4-2-1-3-5-18)26-33(30,31)22-10-11-22/h1-5,19-23,26H,6-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAGQORWWAYZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3(CC4CCC(C3)N4CCC(C5=CC=CC=C5)NS(=O)(=O)C6CC6)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{4’-cyclopropyl-5’-oxo-8-azaspiro[bicyclo[321]octane-3,2’-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dichloromethane and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-{4’-cyclopropyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-{4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide is a complex organic compound with a unique spirocyclic structure. It has several applications in scientific research.

Chemical Information

  • CAS Number: 2103632-47-7
  • Molecular Formula: C25H35N3O4S
  • Molecular Weight: 473.6281
  • SMILES: O=C1COC2(CN1C1CC1)CC1CCC(C2)N1CCC(c1ccccc1)NS(=O)(=O)C1CC1

Scientific Research Applications

  • Chemistry: It can be used as a building block for synthesizing more complex molecules and as a model compound for studying spirocyclic structures.
  • Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
  • Industry: It can be used in developing new materials with specific properties, such as enhanced stability or reactivity.

Chemical Reactions

N-(3-{4’-cyclopropyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide can undergo several types of chemical reactions:

  • Oxidation: This reaction can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.

Preparation Methods

Mechanism of Action

The mechanism of action of N-(3-{4’-cyclopropyl-5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, potentially inhibiting or activating biological pathways. This can lead to various effects, such as modulation of neurotransmitter release or inhibition of enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Motifs

The target compound shares its 8-azaspiro bicyclo[3.2.1]octane framework with several analogs, though substituents and functional groups vary significantly:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents/Functional Groups Biological/Industrial Relevance Reference
Target Compound 8-azaspiro[bicyclo[3.2.1]octane] Cyclopropyl, phenylpropyl, sulfonamide Potential kinase/enzyme inhibitor
Imp. K (8-Azaspiro[4,5]decane-7,9-dione) 8-azaspiro[4,5]decane Dione groups Pharmaceutical impurity
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[...] 8-azabicyclo[3.2.1]octane Chloro, fluoro, phenylmethyl Structural analog (catalog compound)
Milbemycin Macrocyclic lactone with spiroketal Hydroxyl, methyl groups Antiparasitic agent

Key Observations :

  • Spiro-Bicyclic Systems : The target compound and catalog analogs () utilize bicyclic systems to enforce rigid conformations, which are advantageous for receptor binding. In contrast, Imp. K () lacks functional diversity, serving primarily as a synthetic intermediate or impurity .
  • Substituent Effects: The sulfonamide group in the target compound distinguishes it from halogenated (e.g., chloro, fluoro) or alkylated analogs. Sulfonamides are known to enhance solubility and target affinity in drug design .

Functional Implications of Substituent Variation

  • Cyclopropanesulfonamide : This group may improve metabolic stability compared to halogenated analogs (e.g., 8-[(3-chloro-5-fluorophenyl)methyl] derivatives), which are prone to oxidative degradation .
  • Phenylpropyl Chain : The aromatic moiety could facilitate π-π stacking interactions in biological targets, a feature absent in dione-based impurities like Imp. K .

Biological Activity

N-(3-{4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-yl}-1-phenylpropyl)cyclopropanesulfonamide, identified by its CAS number 2103664-95-3, is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a molecular formula of C28H41N5O3C_{28}H_{41}N_{5}O_{3} and a molecular weight of approximately 495.7 g/mol. Its structural complexity is rooted in the azabicyclo[3.2.1]octane framework, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C28H41N5O3
Molecular Weight 495.7 g/mol
CAS Number 2103664-95-3

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist or modulator at various biological targets, including neurotransmitter receptors.

Potential Mechanisms:

  • Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, potentially influencing neurotransmitter activity.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, affecting physiological responses.

Biological Assays and Findings

Research has indicated that compounds within the azabicyclo family exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Specific assays have evaluated the efficacy of this compound against various cell lines.

Case Studies:

  • Antiviral Activity : In vitro studies have shown that related compounds exhibit antiviral properties against HIV and other viruses by inhibiting viral replication.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of glutamate receptors.
  • Anticancer Properties : Preliminary findings suggest potential anticancer activity through apoptosis induction in cancer cell lines.

Research Data

A summary of relevant research findings is presented below:

Study FocusFindingsReference
Antiviral ActivityInhibition of HIV replication
NeuroprotectionReduced neuronal cell death in models
Anticancer ActivityInduction of apoptosis in cancer cells

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis requires careful selection of solvents (e.g., N,N-dimethylacetamide, ethanol), temperature control (e.g., 80–100°C), and stoichiometric ratios of intermediates like cyclopropylmethyl-piperazine derivatives. Optimization involves iterative testing of reaction times (e.g., 12–24 hours) and purification steps (e.g., column chromatography, recrystallization). Analytical techniques such as HPLC and NMR are critical for verifying intermediate purity .

Q. How is the compound characterized for structural confirmation and purity?

Methodological Answer: Use X-ray powder diffraction (XRPD) to confirm crystallinity and thermal analysis (TGA/DSC) to assess stability and melting points. Mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR validate the molecular structure. Purity is quantified via reverse-phase HPLC with UV detection (e.g., Chromolith columns) and comparison to pharmacopeial standards .

Q. What pharmacological targets are hypothesized for this compound?

Methodological Answer: Structural analogs (e.g., spiro-morpholine derivatives) suggest potential activity as enzyme inhibitors (e.g., kinases) or receptor modulators. Preliminary screening involves in vitro assays against disease-relevant targets (e.g., Pfmrk for malaria, Hedgehog signaling inhibitors) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

Advanced Research Questions

Q. How can data contradictions in crystallographic vs. spectroscopic analyses be resolved?

Methodological Answer: Discrepancies between XRPD (crystalline phase) and solution-state NMR (conformational flexibility) require multi-technique validation. Perform variable-temperature NMR to probe dynamic behavior and compare with computational models (DFT or MD simulations). Cross-validate with solid-state NMR or synchrotron-based XRD for ambiguous cases .

Q. What strategies are effective for improving metabolic stability in vivo?

Methodological Answer: Modify the cyclopropane sulfonamide moiety to reduce oxidative metabolism. Introduce deuterium at vulnerable positions or replace labile groups (e.g., morpholine oxygen) with bioisosteres. Assess stability using liver microsome assays and LC-MS/MS pharmacokinetic profiling in rodent models .

Q. How can impurity profiles be controlled during large-scale synthesis?

Methodological Answer: Monitor reaction intermediates for common byproducts (e.g., dealkylated or oxidized derivatives) using LC-MS. Implement orthogonal purification (e.g., preparative HPLC followed by salt formation). Refer to pharmacopeial guidelines (e.g., USP, EP) for impurity thresholds and characterization (e.g., synthesis of Impurity I–N analogs as reference standards) .

Q. What computational methods predict binding affinity to putative targets?

Methodological Answer: Use molecular docking (AutoDock, Schrödinger) to screen against protein databases (e.g., PDB). Validate with free-energy perturbation (FEP) or MM-GBSA calculations. Pair with QSAR models trained on spirocyclic compound libraries to prioritize synthesis targets .

Q. How does stereochemistry impact biological activity, and how is it controlled?

Methodological Answer: Chiral centers in the bicyclo[3.2.1]octane system require asymmetric synthesis (e.g., chiral auxiliaries, enantioselective catalysis). Compare diastereomer activity via cell-based assays (e.g., IC50_{50} determination). Use chiral stationary-phase HPLC for enantiopurity analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.